4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol
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Overview
Description
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol is a complex organic compound that features a phenolic core substituted with indole groups. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form indole derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized products.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the phenolic and indole groups.
Scientific Research Applications
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol involves its interaction with various molecular targets. Indole derivatives often bind to specific receptors or enzymes, modulating their activity. This compound may interact with cellular pathways involved in oxidative stress, inflammation, or cell proliferation .
Comparison with Similar Compounds
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol can be compared with other indole derivatives such as:
3,3-Bis(1-butyl-2-methyl-1H-indol-3-yl)phthalide: Another indole derivative with similar structural features but different biological activities.
Indomethacin analogs: These compounds also contain indole moieties and are known for their anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C25H21ClN2O |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol |
InChI |
InChI=1S/C25H21ClN2O/c1-14-23(17-7-3-5-9-20(17)27-14)25(16-11-12-22(29)19(26)13-16)24-15(2)28-21-10-6-4-8-18(21)24/h3-13,25,27-29H,1-2H3 |
InChI Key |
IVHJEXQJXNUPEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)O)Cl)C4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
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